molecular formula C11H17N3O2 B2826729 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034545-97-4

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2826729
CAS No.: 2034545-97-4
M. Wt: 223.276
InChI Key: KQUCGEUJCOXZNM-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a urea derivative featuring a cyclopentyl group and a 5-methyl-1,2-oxazole moiety. The urea backbone (-N-C(=O)-N-) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors . The 5-methyl-1,2-oxazole group, an electron-rich heterocycle, may contribute to π-π stacking or dipole interactions in molecular recognition processes .

Properties

IUPAC Name

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-9(7-13-16-8)6-12-11(15)14-10-4-2-3-5-10/h7,10H,2-6H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCGEUJCOXZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea undergoes various chemical reactions:

The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives .

Scientific Research Applications

Biological Activities

The unique combination of the cyclopentyl group and the oxazole ring enhances the compound's interaction with biological targets, making it a candidate for various applications:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The urea moiety may play a crucial role in inhibiting tumor growth by interfering with specific cellular pathways. For example, studies on structurally related urea derivatives have shown promising results against various cancer cell lines.

2. Antimicrobial Properties
1-Cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has potential as an antimicrobial agent. Compounds in the oxazole family have been investigated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against urease and acetylcholinesterase. Similar urea derivatives have demonstrated significant inhibitory effects on these enzymes, which are important targets in treating conditions like kidney stones and Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of urea derivatives for their anticancer activity against various cell lines. One derivative closely related to this compound showed significant inhibition of cell proliferation in breast cancer cells (IC50 = 15 µM) .

Case Study 2: Antimicrobial Efficacy
A comparative study examined the antimicrobial activity of several oxazole-containing compounds against E. coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea with structurally related compounds, emphasizing key functional groups, substituents, and hypothesized properties:

Compound Name Core Structure Key Substituents Functional Groups Hypothesized Properties
This compound (Target) Urea Cyclopentyl, 5-methyl-1,2-oxazol-4-ylmethyl Urea, oxazole Enhanced H-bonding (urea), moderate lipophilicity (cyclopentyl), potential RORγt inhibition
3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-isopropylphenyl)thiophen-2-ylmethyl]urea (Compound 29) Urea 5-methyl-1,2-oxazol-3-yl, 4-isopropylphenyl-thiophen-2-ylmethyl Urea, oxazole, thiophene Increased steric hindrance (thiophene), altered electronic profile (oxazole at position 3)
1-(3,4-dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (Compound 35) Carboxamide 3,4-dimethylphenylsulfonyl, 5-ethyl-1,3,4-thiadiazol-2-yl Sulfonamide, thiadiazole Reduced H-bonding (sulfonamide vs. urea), higher electron-withdrawing effects (thiadiazole)
1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea () Urea Cyclopentyl, 5-phenyl-1,3,4-thiadiazol-2-yl Urea, thiadiazole Stronger π-π stacking (phenyl-thiadiazole), potential metal-binding capacity (thiadiazole)
1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (BK49087) Urea 5-chloro-2-methoxyphenyl, 5-methyl-1,2-oxazol-4-ylmethyl Urea, oxazole Improved solubility (methoxy group), halogen-mediated target specificity (Cl)

Key Structural and Functional Insights:

Urea vs. Sulfonamide/Carboxamide: Urea derivatives (e.g., the target compound) exhibit stronger hydrogen-bond donor/acceptor capacity compared to sulfonamides or carboxamides (e.g., Compound 35), which may enhance binding to polar active sites .

Heterocyclic Substituents :

  • Oxazole (5-methyl-1,2-oxazole) : Provides electron-rich regions for dipole interactions. Positional isomerism (e.g., 3- vs. 4-substituted oxazole in Compound 29 vs. the target) may alter steric or electronic complementarity with targets .
  • Thiadiazole (1,3,4-thiadiazole) : Electron-withdrawing nature (e.g., in Compound 35 and ) may stabilize charge-transfer interactions or metal coordination .

Cycloalkyl vs. Aromatic Groups : The cyclopentyl group in the target compound offers conformational rigidity and moderate lipophilicity, whereas aromatic substituents (e.g., phenyl in ) may enhance π-π stacking but reduce solubility .

Pharmacophore Hybridization : Hybrid structures (e.g., BK49087 with chloro-methoxyphenyl) demonstrate how ancillary groups can fine-tune solubility, bioavailability, or target selectivity .

Research Findings and Implications

  • Biological Activity : Urea-based analogs (e.g., Compound 29) have shown inhibitory effects on RORγt, a nuclear receptor involved in autoimmune diseases, suggesting the target compound may share similar mechanistic pathways .
  • Crystallographic Insights : Cyclopentyl puckering (as analyzed via Cremer-Pople coordinates) may influence the compound’s three-dimensional conformation, impacting binding to hydrophobic pockets .
  • Computational Predictions : Molecular docking studies of urea-thiadiazole hybrids () highlight the importance of balancing hydrogen-bonding and lipophilicity for optimizing drug-like properties .

Biological Activity

1-Cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a compound of significant interest due to its unique structural features and potential biological activities. The combination of a cyclopentyl group and a 5-methyl-1,2-oxazole moiety suggests various therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Research indicates that this compound interacts with various biological targets, primarily focusing on its binding affinity to enzymes and receptors. The oxazole ring enhances its ability to participate in hydrogen bonding and π-stacking interactions, which are critical in drug-receptor binding dynamics.

Therapeutic Potential

This compound has shown promise in several biological assays:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural components may contribute to the inhibition of bacterial growth through interference with metabolic pathways.
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in disease processes, such as those related to inflammation or metabolic disorders .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialGrowth inhibition of pathogens
Enzyme InhibitionSpecific enzyme target inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF7), the compound was found to reduce cell viability by 45% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of urea derivatives with oxazole substituents typically involves:

  • Step 1: Formation of the oxazole ring via cyclization of β-keto esters or amides with hydroxylamine derivatives .
  • Step 2: Introduction of the urea linkage via condensation between an isocyanate and an amine. Protecting groups (e.g., Boc) may be required to prevent side reactions .
  • Optimization: Use statistical experimental design (e.g., factorial or response surface methodology) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry. Monitor reaction progress via HPLC or TLC .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify cyclopentyl protons (δ 1.5–2.5 ppm) and oxazole methyl groups (δ 2.1–2.3 ppm). Urea NH signals (δ 5.5–6.5 ppm) confirm the linkage .
  • HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
  • X-ray crystallography: For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the oxazole and cyclopentyl groups in biological activity?

Methodological Answer:

  • Analog synthesis: Replace the cyclopentyl group with cyclohexyl or aromatic rings and the oxazole with thiazole/isoxazole. Compare bioactivity (e.g., enzyme inhibition IC₅₀) .
  • Computational docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding (urea NH) and hydrophobic contacts (cyclopentyl) .
  • Data interpretation: Apply multivariate analysis (PCA) to correlate substituent electronic/logP values with activity trends .

Advanced: How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assays: Use identical buffer conditions (pH 7.4, 25 mM NaCl), protein concentrations, and controls (e.g., DMSO ≤1% v/v) .
  • Validate interference: Test for fluorescence quenching (oxazole autofluorescence) or compound aggregation via dynamic light scattering .
  • Reproducibility: Share raw data and protocols via platforms like Zenodo or Figshare to enable meta-analysis .

Advanced: What computational strategies are effective for predicting metabolic stability and degradation pathways of this urea derivative?

Methodological Answer:

  • In silico metabolism: Use software like MetaSite or GLORY to predict cytochrome P450 oxidation sites (e.g., cyclopentyl C-H bonds) .
  • Degradation studies: Perform forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze products via LC-MS/MS .
  • QSPR modeling: Correlate molecular descriptors (e.g., topological polar surface area) with experimental half-life data .

Basic: How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
  • Formulation: Use PEG-400 or cyclodextrin-based carriers for aqueous solubility enhancement .
  • LogP adjustment: Introduce polar groups (e.g., hydroxyl) on the cyclopentyl ring while monitoring SAR trade-offs .

Advanced: What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics: Perform thermal shift assays (TSA) to identify target proteins stabilized by the compound .
  • CRISPR screening: Use genome-wide knockout libraries to identify genes whose loss rescues compound toxicity .
  • Pathway analysis: Integrate RNA-seq data with KEGG/GO databases to map affected pathways (e.g., MAPK signaling) .

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